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Compound of Interest |

Triethyl(octyl)phosphonium
Compound Name:
chloride
CAS No.: 482647-71-2
Cat. No.: B3141657
. J

Executive Summary

Triethyl(octyl)phosphonium chloride, denoted as [P2228]Cl, is a quaternary phosphonium
ionic liquid (IL) characterized by an asymmetric cation structure comprising three ethyl groups
and one octyl chain centered on a phosphorus atom. Unlike many imidazolium-based ILs,
[P2228]CI exhibits superior thermal stability and stability under basic conditions, making it a
critical reagent in phase-transfer catalysis, organic synthesis, and as a precursor for
hydrophobic "designer solvents" in drug development extraction protocols.

This guide provides a rigorous technical analysis of [P2228]Cl, detailing its chemical structure,
molecular weight, synthesis methodology, and physicochemical properties.

Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identifiers
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Parameter Data
IUPAC Name Triethyl(octyl)phosphonium chloride
[P2228]CI, [P

Common Notation
]CI

) CYPHOS® IL 541W (often sold as aq.[1]
Commercial Trade Name

solution)
CAS Number 482647-71-2

C
Molecular Formula H

CIP
Molecular Weight 266.83 g/mol

Molecular Structure Visualization
The cation consists of a central phosphorus atom (

) tetrahedrally coordinated to three short ethyl chains (
) and one longer octyl chain (

). This asymmetry disrupts crystal packing, lowering the melting point relative to symmetric
analogs.
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Figure 1: Structural connectivity of the [P2228] cation and chloride anion. The C8 octyl chain
(blue) provides amphiphilic character, while the ethyl groups (grey) shield the cationic core.

Part 2: Physicochemical Properties[6][7][8][9]

The properties of [P2228]CI are dominated by the interplay between the localized charge on
the phosphorus and the lipophilic octyl chain.
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Property Value/Description Context for Application

Easier handling than solid
Physical State Viscous Liquid (at RT) salts; suitable for continuous

flow processes.

The chloride anion is highly
. hydrophilic, overriding the
Solubility Water Soluble o
hydrophobicity of the octyl

chain.

Phosphonium cations
- ) generally resist nucleophilic
Thermal Stability High (> 300°C dec.) ]
degradation better than

ammonium/imidazolium salts.

Denser than pure
) hydrocarbons but typically
Density ~0.95 - 1.05 g/cm3 (Est.) _ o
lighter than water-immiscible

fluorinated ILs.

Viscosity decreases
_ _ _ significantly with temperature
Viscosity Moderate to High o
or dilution (often used as 50%

ag. solution).

Part 3: Synthesis & Purification Protocol

Safety Warning: This protocol involves Triethylphosphine (

), which is pyrophoric (ignites spontaneously in air). All steps must be performed under a strict
inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or a glovebox.

Reaction Logic

The synthesis utilizes a quaternization reaction (nucleophilic substitution) where the lone pair of
the phosphorus attacks the alkyl halide.

Step-by-Step Methodology
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Phase 1: Inert Setup

e Equipment: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir
bar, reflux condenser, and a dropping funnel.

o Atmosphere: Cycle the apparatus 3x with vacuum/Argon to remove all oxygen. Maintain a
positive pressure of Argon throughout.

Phase 2: Reagent Addition

e Solvent (Optional): Add 50 mL of dry, degassed Toluene or Acetonitrile. Note: Solvent-free
synthesis is possible but requires careful exotherm management.

e Phosphine Addition: Cannulate Triethylphosphine (1.0 eq) into the flask. Cool to 0°C in an ice
bath to manage initial exotherms.

» Halide Addition: Add 1-Chlorooctane (1.1 eq, slight excess) dropwise via the addition funnel
over 30 minutes. The excess alkyl halide ensures complete consumption of the hazardous
phosphine.

Phase 3: Quaternization

o Heating: Remove the ice bath. Heat the mixture to 80—100°C for 24—-48 hours.
e Monitoring: Monitor reaction progress via

P NMR. The shift will move from the phosphine signal (approx -20 ppm) to the phosphonium
signal (approx +30 to +40 ppm).

Phase 4: Purification (Critical for Pharmaceutical Use)

» Volatile Removal: Once conversion is complete (>99%), remove the solvent and excess 1-
chlorooctane under high vacuum (0.1 mbar) at 60°C.

e Washing: If a solid or biphasic oil forms, wash with dry hexane/heptane (under Argon) to
extract any remaining organic impurities. [P2228]Cl is immiscible with non-polar alkanes.

e Drying: Dry the final product under high vacuum at 80°C for 12 hours to remove trace water
and solvents.
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Start: Inert Atmosphere (Ar)

Add Et3P + 1-Chlorooctane
(1:1.1 Ratio)

Reflux @ 90°C
24-48 Hours

Check 31P NMR
(Conversion >99%7?)

Vacuum Strip Volatiles
(Remove excess halide)

Wash with Hexane
(Remove organics)

Final Product:

[P2228]Cl
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Figure 2: Workflow for the synthesis and purification of [P2228]ClI.
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Part 4: Applications in Drug Development[10]
Precursor for Hydrophobic ILs (Metathesis)

[P2228]Cl is water-soluble. To create hydrophobic extraction solvents for drug recovery from
agueous streams, a metathesis reaction is performed to swap the Chloride (

) anion for a hydrophobic anion like Bis(trifluoromethanesulfonyl)imide (

).

e Reaction:

e Result: A biphasic system where the IL separates from water, carrying hydrophobic drug
molecules with it.

Phase Transfer Catalysis (PTC)

The amphiphilic nature of the [P2228] cation allows it to shuttle anionic reagents between an
agueous phase and an organic phase, accelerating nucleophilic substitutions in pharmaceutical
synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Solubility Table for Water at Temperature [sigmaaldrich.com]

e To cite this document: BenchChem. [Technical Guide: Triethyl(octyl)phosphonium Chloride
([P2228]CI)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b3141657#p2228-cl-ionic-liquid-chemical-structure-
and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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